molecular formula C17H21F2N5 B15120079 4-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine

4-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine

Cat. No.: B15120079
M. Wt: 333.4 g/mol
InChI Key: CSXQMEDQYSHMBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a difluorophenyl group and a dimethylpyrimidinylamine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a 3,5-difluorophenylmethyl group through a nucleophilic substitution reaction. This intermediate is then reacted with N,N-dimethylpyrimidin-2-amine under controlled conditions to yield the final product. Common reagents used in these reactions include halogenated solvents, bases like potassium carbonate, and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced forms.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with halogenated compounds, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Halogenated solvents, bases like sodium hydroxide, catalysts such as copper(I) iodide.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Reduced forms of the piperazine and pyrimidine rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in disease progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
  • (3S,5R)-5-(2,4-difluorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]piperazin-1-yl

Uniqueness

Compared to similar compounds, 4-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. Its difluorophenyl and dimethylpyrimidinylamine moieties contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H21F2N5

Molecular Weight

333.4 g/mol

IUPAC Name

4-[4-[(3,5-difluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine

InChI

InChI=1S/C17H21F2N5/c1-22(2)17-20-4-3-16(21-17)24-7-5-23(6-8-24)12-13-9-14(18)11-15(19)10-13/h3-4,9-11H,5-8,12H2,1-2H3

InChI Key

CSXQMEDQYSHMBB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCN(CC2)CC3=CC(=CC(=C3)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.